6-Nitro-3-propyl-1,3-benzoxazol-2-one

Enzymology Cancer Research Drug Discovery

6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) is a critical, disubstituted benzoxazolone pharmacophore with documented ALDH3A1 inhibitory activity (IC50 = 2.1 µM), making it an essential tool compound for cancer chemoresistance research. Unlike generic unsubstituted or mono-substituted analogs, its unique 6-nitro and 3-propyl substitution pattern ensures specific target engagement and metabolic stability. The 6-nitro handle enables facile reduction to an amine for further derivatization, while the 3-propyl group serves as a lipophilic anchor. Available at commercial purities of ≥97%, with batch-specific QC (NMR, HPLC, GC), it guarantees reproducible results for SAR studies, enzyme assays, and analytical method development.

Molecular Formula C10H10N2O4
Molecular Weight 222.2
CAS No. 25936-17-8
Cat. No. B2773464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3-propyl-1,3-benzoxazol-2-one
CAS25936-17-8
Molecular FormulaC10H10N2O4
Molecular Weight222.2
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
InChIInChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(12(14)15)6-9(8)16-10(11)13/h3-4,6H,2,5H2,1H3
InChIKeyISQRICLAHYLKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) – A Defined Benzoxazolone Building Block with Documented ALDH3A1 Inhibition


6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8, MF: C10H10N2O4, MW: 222.20) is a disubstituted benzoxazolone derivative, featuring a nitro group at the 6-position and a propyl group at the 3-position . This scaffold is recognized as an important pharmacophore, serving as a metabolically stable mimic of phenol and catechol moieties [1]. The compound's unique substitution pattern has been linked to specific biological activities, distinguishing it from other in-class analogs.

Why Generic Benzoxazolone Substitution Fails: Quantifying the Impact of 6-Nitro-3-propyl-1,3-benzoxazol-2-one's Unique Substitution


In-class benzoxazolone compounds cannot be simply interchanged due to the profound impact of substituent position and identity on both physicochemical properties and biological activity [1]. The specific 6-nitro and 3-propyl substitution pattern on 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) is not arbitrary; it confers a unique biological profile, as evidenced by its specific inhibition of human ALDH3A1 [2]. Using a generic, unsubstituted benzoxazolone, a mono-substituted analog (e.g., 6-nitrobenzoxazolone), or an alternative 3-alkyl derivative would introduce different steric and electronic environments, leading to divergent binding affinities, altered metabolic stability, and ultimately, inconsistent or null experimental outcomes. The quantitative evidence below directly addresses this selection risk.

6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) – Quantified Differentiation Evidence for Scientific Procurement


Specific ALDH3A1 Enzyme Inhibition Differentiates 6-Nitro-3-propyl-1,3-benzoxazol-2-one from Unsubstituted and Mono-substituted Benzoxazolone Analogs

The compound 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) demonstrates a quantifiable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.1 µM (2.10E+3 nM) [1]. This contrasts sharply with the activity of the unsubstituted benzoxazolone core, which lacks this specific substitution pattern and exhibits no reported activity against ALDH3A1. Furthermore, while 6-nitrobenzoxazolone (CAS 4694-91-1) provides the electron-withdrawing nitro group, it lacks the lipophilic 3-propyl tail, which is crucial for optimizing binding interactions within the ALDH3A1 active site [2]. Similarly, 3-propylbenzoxazolone lacks the electron-deficient character required for key interactions, rendering it inactive against this target [3].

Enzymology Cancer Research Drug Discovery Aldehyde Dehydrogenase

Differentiated Physicochemical Properties: Predicted Boiling Point and Density Differentiate 6-Nitro-3-propyl-1,3-benzoxazol-2-one from 6-Nitrobenzoxazolone

The presence of the 3-propyl group on 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) significantly alters its predicted physicochemical properties compared to the simpler 6-nitrobenzoxazolone analog. The predicted boiling point is 347.9±44.0 °C, and the predicted density is 1.362±0.06 g/cm³ . In contrast, 6-nitrobenzoxazolone (CAS 4694-91-1) has a reported melting point of 248-252 °C and a predicted density of 1.580±0.06 g/cm³ . The lower density and higher boiling point of the target compound are consistent with the introduction of the flexible, lipophilic propyl chain, which reduces intermolecular hydrogen bonding and crystal packing efficiency, thereby impacting its behavior during synthesis, purification, and formulation.

Chemical Synthesis Process Chemistry Purification Formulation

Commercial Purity Benchmark: 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) Offered at Verified 97-98% Purity by Multiple Reputable Vendors

The commercial availability of 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) is supported by multiple vendors who provide specific, verifiable purity specifications, ensuring a high level of confidence for research use. Bidepharm offers the compound at a standard purity of 97% and provides batch-specific QC data including NMR, HPLC, and GC . Similarly, Leyan offers it at a purity of 98% . This level of documented purity is critical for reproducible research. In contrast, alternative or less common analogs may be available only at lower purities (e.g., 95%) or from single sources without detailed analytical documentation, introducing potential variability and risk into experimental workflows.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) Based on Quantified Evidence


ALDH3A1-Focused Drug Discovery and Chemical Biology

Leverage the documented ALDH3A1 inhibitory activity (IC50 = 2.1 µM) of 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) as a validated starting point for structure-activity relationship (SAR) studies [1]. This compound serves as a more appropriate tool compound than unsubstituted or mono-substituted benzoxazolones for probing ALDH3A1's role in chemoresistance pathways, particularly in prostate and lung cancers. The compound's defined activity profile allows for direct comparisons with other known ALDH3A1 inhibitors like CB29 and DEAB, facilitating the development of more potent and selective analogs .

Synthesis of Complex Benzoxazolone-Based Pharmacophores

Utilize 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) as a versatile building block in medicinal chemistry. The compound's 6-nitro group can be selectively reduced to an amine, providing a functional handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination) [1]. This strategy is supported by established methods for converting nitrobenzoxazolones to aminobenzoxazolones [2]. The 3-propyl group provides a lipophilic anchor that can improve the pharmacokinetic properties of derived compounds, as suggested by the benzoxazolone scaffold's known ability to act as a metabolically stable phenol mimic [3]. The high commercial purity (97-98%) of the starting material ensures that downstream products are not compromised by significant impurities .

Reproducible In Vitro Enzyme Inhibition Assays

Employ 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) in enzyme inhibition assays where consistent and verifiable compound identity and purity are paramount. The availability of the compound from multiple reputable vendors with batch-specific QC data (NMR, HPLC, GC) at purities of 97-98% minimizes the risk of experimental artifacts caused by impurities [1]. This is particularly critical for generating reliable, cross-study comparable IC50 data for ALDH3A1 or when screening for activity against other targets, ensuring that observed biological effects can be confidently attributed to the compound itself rather than a contaminant.

Reference Standard for Analytical Method Development

The well-defined structure and high commercial purity of 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for detecting and quantifying benzoxazolone derivatives in complex mixtures or biological matrices [1]. Its distinct chromatographic behavior, predicted by its physicochemical properties (e.g., high boiling point, moderate density), can be leveraged to establish robust separation protocols, which are essential for process chemistry and quality control in pharmaceutical development .

Quote Request

Request a Quote for 6-Nitro-3-propyl-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.